molecular formula C19H15N3O2S2 B2599836 N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide CAS No. 912624-88-5

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide

Cat. No.: B2599836
CAS No.: 912624-88-5
M. Wt: 381.47
InChI Key: MAIZMTGLNKODCW-UHFFFAOYSA-N
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Description

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine core fused to a substituted phenyl ring. The molecule includes a benzenesulfonamide group, which is a hallmark of many bioactive compounds due to its ability to engage in hydrogen bonding and modulate pharmacokinetic properties such as solubility and membrane permeability . This compound has been identified in high-throughput screening (HTS) campaigns targeting pharmacoperone activity, particularly for rescuing misfolded vasopressin 2 receptor mutants . Its structural complexity and sulfonamide functionality make it a candidate for diverse therapeutic applications, including oncology and metabolic disorders.

Properties

IUPAC Name

N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-15(18-21-17-11-6-12-20-19(17)25-18)9-5-10-16(13)22-26(23,24)14-7-3-2-4-8-14/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIZMTGLNKODCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and other high-throughput techniques are likely employed to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine in ethanol . Reaction conditions often involve heating and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various thiazole and pyridine derivatives, which can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by forming strong hydrogen bonds with the kinase through its sulfonamide functionality . This inhibition can disrupt key signaling pathways involved in cell growth and survival, making it a promising candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference ID
This compound Thiazolo[5,4-b]pyridine Benzenesulfonamide, 2-methylphenyl Pharmacoperone activity (V2R rescue)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4) Thiazolo[5,4-b]pyridine 1-Naphthamide HTS hit for pharmacoperone activity
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Imidazo-thiazolo-pyridine Methylsulfonylbenzamide, methylamino Kinase inhibition (undisclosed)
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide Thiazolo[5,4-b]pyridine 3-Methoxybenzamide Screening compound (undisclosed)
4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Pyrazole-sulfonamide Pyrazole, pyridinyl Apoptosis inducer (colon cancer)
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide Thiazolo[5,4-b]pyridine Piperazinyl-sulfonyl, cyclopentyl GK enzyme activator

Key Observations

Structural Diversity in Heterocycles: The target compound shares the thiazolo[5,4-b]pyridine core with Compounds 4 and the GK activator , but differs in substituents. The imidazo-thiazolo-pyridine derivative introduces an additional fused imidazole ring, increasing molecular complexity and likely altering kinase selectivity.

Pharmacological Activity :

  • The target compound’s sulfonamide group contrasts with the benzamide in Compound 4 and the methoxybenzamide in ChemDiv E153-0401 . Sulfonamides generally exhibit better metabolic stability than amides, which may explain its selection in HTS for pharmacoperones .
  • Pyrazole-sulfonamide analogs demonstrate cytotoxicity via apoptosis induction, suggesting that the sulfonamide moiety in the target compound could be optimized for similar mechanisms.

Synthetic Approaches: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) for aryl-aryl bond formation between the thiazolo-pyridine and phenyl rings. In contrast, pyrazole-sulfonamide derivatives are synthesized via condensation of hydrazines with cyanoacetamide intermediates.

Binding Interactions :

  • Molecular docking studies on the GK activator revealed H-bond interactions between the sulfonamide group and Arg63, a pattern that may be replicated in the target compound’s binding to pharmacoperone targets .

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) Solubility (µM) Purity
This compound 407.45 3.2 12 (DMSO) >95%
3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide 391.44 3.8 8 (DMSO) Not reported
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide 614.72 2.5 25 (Water) Not reported

Biological Activity

N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine structure, contributing to its unique chemical reactivity. Its molecular formula is C21H17N3OSC_{21}H_{17}N_{3}OS with a molecular weight of 359.4 g/mol. The specific arrangement of functional groups allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H17N3OSC_{21}H_{17}N_{3}OS
Molecular Weight359.4 g/mol
IUPAC Name2-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
InChIInChI=1S/C21H17N3OS/c1-13...

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown varying degrees of antibacterial activity against pathogens like Bacillus cereus and Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The effectiveness of related thiazolo-pyridine compounds was assessed through MIC measurements:

  • Compound A : MIC = 0.23 mg/mL against B. cereus
  • Compound B : MIC = 0.47 mg/mL against E. coli

These findings suggest that the target compound may exhibit similar or enhanced antimicrobial activity due to its structural characteristics .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar thiazole-pyridine frameworks have been reported to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Case Study: Cell Line Testing

In vitro tests on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) revealed that certain derivatives exhibited significant cytotoxic effects:

  • Compound C : IC50 = 5 µM against HT-29
  • Compound D : IC50 = 10 µM against TK-10

These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The mechanism by which these compounds exert their anti-inflammatory effects may involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to decreased expression of inflammatory mediators .

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